N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide
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Description
N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has been implicated in multiple diseases, including cancers, metabolic and liver diseases .
Synthesis Analysis
The synthesis of nicotinamide derivatives involves complex chemical reactions. While specific synthesis methods for N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide are not available in the search results, general methods for the synthesis of nicotinamide derivatives have been reported . These methods often involve the use of reducing agents and various catalysts.Chemical Reactions Analysis
The chemical reactions involving nicotinamide derivatives are complex and can involve various enzymes. For example, nicotinamide N-methyltransferase (NNMT) plays a role in the methylation of nicotinamide to form 1-methylnicotinamide (MNA) using S-adenosyl-l-methionine (SAM) as the methyl donor . Other reactions involving nicotinamide derivatives have also been reported .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridine-3-carboxamide derivatives, have been reported to inhibit dna gyrase and dna topoisomerase iv . These enzymes are essential for DNA replication, making them potential targets for antibacterial agents .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through atp-competitive inhibition . This means they bind to the ATP-binding site of their target enzymes, preventing ATP from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting DNA gyrase and DNA topoisomerase IV, the compound could prevent the unwinding and separation of DNA strands, thereby halting DNA replication .
Result of Action
If the compound does indeed inhibit dna gyrase and dna topoisomerase iv, it could potentially halt bacterial growth by preventing dna replication .
Properties
IUPAC Name |
6-cyclopentyloxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-9-10-20(25-15-18)28-19-7-1-2-8-19)26-14-17-6-4-12-24-21(17)16-5-3-11-23-13-16/h3-6,9-13,15,19H,1-2,7-8,14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOGMAZUQIDMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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